molecular formula C16H19N3O3 B2991853 1-Ethyl-4-(2-(indolin-1-yl)-2-oxoethyl)piperazine-2,3-dione CAS No. 868680-29-9

1-Ethyl-4-(2-(indolin-1-yl)-2-oxoethyl)piperazine-2,3-dione

Cat. No. B2991853
CAS RN: 868680-29-9
M. Wt: 301.346
InChI Key: YQJHCHFHZICXHS-UHFFFAOYSA-N
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Description

1-Ethyl-4-(2-(indolin-1-yl)-2-oxoethyl)piperazine-2,3-dione, also known as EIPD, is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields. EIPD is a piperazine derivative that has been synthesized and studied for its biochemical and physiological effects.

Scientific Research Applications

Crystal Structure and Packing Interactions

The compound's crystal structure has been studied, revealing that the piperazine ring adopts a chair conformation. The indoline-2,3-dione ring and the nitrobenzene ring form a dihedral angle, indicating specific spatial arrangements that may influence its reactivity and interaction with other molecules. Weak C—H⋯O and π–π stacking interactions observed in the crystal structure may contribute to its stability and solubility characteristics, which are essential for its potential applications in material science and drug design (Wang, Yao, Wan, C., Cao, Sheng-li, & Zheng, Tingting, 2010).

Hydrogen-Bond Association Studies

Investigations into the hydrogen-bond association of derivatives of 1,4-piperazine-2,5-diones have provided insights into the compound's ability to form polymorphic crystalline forms. Such studies are crucial for understanding the compound's behavior in solution and solid-state, impacting its applications in pharmaceutical formulations and crystalline material engineering (Weatherhead-Kloster, Robin A, Selby, H., Miller Iii, Walter B., & Mash, E., 2005).

Synthesis and Reaction Studies

Research on the synthesis and reactions of related piperazine-2,3-dione derivatives has led to the development of new methodologies for producing compounds with potential applications in drug development and organic synthesis. For instance, the synthesis and reaction of spiro[oxolane-2,2′-piperazine]-3′,6′-diones with N-Bromosuccinimide highlight the versatility of piperazine-2,3-dione derivatives in synthetic organic chemistry (Shin, C., Sato, Yoshiaki, Honda, S., & Yoshimura, J., 1983).

Anticonvulsant Activity

The anticonvulsant activity of new 1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-diones has been explored, showing that these compounds are effective in various seizure models. Such studies are fundamental in the search for new therapeutic agents for the treatment of epilepsy and related disorders (Kamiński, K., Rzepka, S., & Obniska, J., 2011).

Bioactivity and Drug Resistance Studies

The modification of 1,4-piperazine-2,5-diones has been investigated for overcoming drug resistance in cancer therapy. The synthesis of derivatives aimed at circumventing anticancer drug resistance emphasizes the compound's potential in developing novel therapeutic strategies against resistant tumor cells (Shchekotikhin, A., Shtil, A., Luzikov, Y. N., Bobrysheva, Tatyana V, Buyanov, V. N., & Preobrazhenskaya, M., 2005).

properties

IUPAC Name

1-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-4-ethylpiperazine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c1-2-17-9-10-18(16(22)15(17)21)11-14(20)19-8-7-12-5-3-4-6-13(12)19/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQJHCHFHZICXHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)CC(=O)N2CCC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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